molecular formula C20H18O4 B12369433 Kanzonol D

Kanzonol D

Cat. No.: B12369433
M. Wt: 322.4 g/mol
InChI Key: NRUOYYDQBWDRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound has garnered attention due to its various biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Kanzonol D can be synthesized through the prenylation of flavonoid precursors. The synthetic route involves the use of specific catalysts and reaction conditions to achieve the desired product . The process typically includes steps such as condensation, cyclization, and prenylation.

Industrial Production Methods: Industrial production of this compound involves the cultivation of Glycyrrhiza glabra hairy root cultures. These cultures are maintained under controlled conditions to optimize the yield of this compound. The extraction process involves solvent extraction followed by purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Kanzonol D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Kanzonol D has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

    Biology: Studied for its antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the development of natural health products and supplements .

Mechanism of Action

Kanzonol D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of certain bacteria and fungi by disrupting their cell membranes and metabolic pathways. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress . The compound also modulates inflammatory pathways, thereby reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Kanzonol D is unique among flavonoids due to its specific prenylated structure. Similar compounds include:

Biological Activity

Kanzonol D is a prenylated flavonoid primarily derived from Glycyrrhiza glabra , commonly known as licorice. This compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C20H18O4C_{20}H_{18}O_{4} and is characterized by its unique prenylated structure that enhances its biological efficacy. The molecular structure plays a significant role in its interaction with various biological targets.

1. Anti-Cancer Activity

This compound exhibits notable cytotoxic effects against several cancer cell lines. The following table summarizes its activity against different cancer types:

Cell Line IC50 (µM) Mechanism of Action
Human promyelocytic leukemia7.18Induction of apoptosis
Pancreatic cancer18.0Cell cycle arrest and caspase activation
Prostate cancer12.5Inhibition of proliferation

In a study analyzing various flavonoids, this compound was found to induce apoptosis in human leukemia cells through mitochondrial pathways, suggesting its potential as an anti-cancer agent .

2. Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production and other inflammatory mediators. The following table highlights its efficacy compared to other compounds:

Compound IC50 (µM) Target
This compound3.12Nitric oxide synthase
Isobavachalcone25.9215-lipoxygenase

Research indicates that this compound can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines .

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging test. Results indicate a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Assay Type EC50 (µM)
DPPH Scavenging15.0
ABTS Scavenging12.5

These findings suggest that this compound could be beneficial in protecting cells from oxidative damage .

4. Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MIC) are summarized below:

Microorganism MIC (µg/mL)
Staphylococcus aureus8-16
Escherichia coli16-64
Candida albicans1

The antimicrobial action is believed to stem from the disruption of microbial cell membranes .

Case Studies

A recent study investigated the effects of this compound on human cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . Another case study focused on its anti-inflammatory effects in a mouse model, where treatment with this compound resulted in a marked reduction in paw edema compared to control groups .

Properties

IUPAC Name

7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)3-4-13-9-14(5-8-17(13)22)19-11-18(23)16-7-6-15(21)10-20(16)24-19/h3,5-11,21-22H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUOYYDQBWDRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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